molecular formula C16H16N4O5 B14896789 methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate

methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate

Cat. No.: B14896789
M. Wt: 344.32 g/mol
InChI Key: PPUBQGVLSBQZDL-UHFFFAOYSA-N
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Description

Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound that features a tetrazole ring, a chromenone core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One common approach is to start with the chromenone core, which is then functionalized to introduce the tetrazole ring and the ester group. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the tetrazole ring or the ester moiety .

Scientific Research Applications

Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and chromenone core can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-((2H-tetrazol-5-yl)methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its combination of a tetrazole ring, chromenone core, and ester group.

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate

InChI

InChI=1S/C16H16N4O5/c1-8-4-11(24-7-13-17-19-20-18-13)15-9(2)10(6-14(21)23-3)16(22)25-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18,19,20)

InChI Key

PPUBQGVLSBQZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=NNN=N3

Origin of Product

United States

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